molecular formula C13H12O2 B028280 2-Acetyl-6-methoxynaphthalene CAS No. 3900-45-6

2-Acetyl-6-methoxynaphthalene

Cat. No. B028280
CAS RN: 3900-45-6
M. Wt: 200.23 g/mol
InChI Key: GGWCZBGAIGGTDA-UHFFFAOYSA-N
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Description

2-Acetyl-6-methoxynaphthalene, also known as 1-(6-methoxynaphthalen-2-yl)ethanone or 6’-methoxy-2’-acetonaphthone, is a light yellow-beige powder . It is a metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-6-methoxynaphthalene is C13H12O2 . It has a molecular weight of 200.24 g/mol . The InChI Key is GGWCZBGAIGGTDA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The acylation of 2-methoxynaphthalene with acetic anhydride over various solid acid catalysts has been investigated . Only zeolite beta exhibited good regioselectivities to the desired 2-acetyl-6-methoxynaphthalene .


Physical And Chemical Properties Analysis

2-Acetyl-6-methoxynaphthalene is a light yellow-beige powder . It has a melting point range of 107-109 °C . It is insoluble in water .

Safety and Hazards

2-Acetyl-6-methoxynaphthalene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Relevant Papers Several papers have been published on the synthesis and properties of 2-Acetyl-6-methoxynaphthalene. For instance, a paper titled “The regioselective acylation of 2-methoxynaphthalene to 2-acetyl-6 …” discusses the liquid phase acylation of 2-methoxynaphthalene with acetic anhydride over various solid acid catalysts . Another paper titled “Acetylation of 2-Methoxynaphtalene with Acetic anhydride over Zr …” provides further insights into the synthesis of 2-Acetyl-6-methoxynaphthalene .

Mechanism of Action

Target of Action

2-Acetyl-6-methoxynaphthalene, also known as 6’-Methoxy-2’-acetonaphthone, is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs . It is a metabolite of nabumetone , a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis. The primary targets of this compound are likely to be the same as those of NSAIDs, which generally work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances in the body that cause inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetyl-6-methoxynaphthalene. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, during its synthesis, careful temperature control is required to obtain reliable results . Furthermore, it should be stored in a cool, dark place away from incompatible materials such as oxidizing agents for optimal stability .

properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanone
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InChI

InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWCZBGAIGGTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
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DSSTOX Substance ID

DTXSID60192278
Record name 2-Acetyl-6-methoxynaphthalene
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Molecular Weight

200.23 g/mol
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Product Name

2-Acetyl-6-methoxynaphthalene

CAS RN

3900-45-6
Record name 2-Acetyl-6-methoxynaphthalene
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Record name 1-(6-methoxy-2-naphthyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 5.26 g (117 mmol) of dimethylamine in 29 mL of freshly distilled hexamethylphosphoric triamide (HMPT) were added 31 mL of dry toluene and 780 mg (112 mmol) of Li in small pieces. The mixture was stirred under argon at room temperature for 1.5 hours. 2-Acetyl-6-methoxynaphthalene was prepared as described in Arsenijevic et al., Org. Synth. Coll. 1988, 6:34-36, the disclosure of which is incorporated herein by reference. 2-Acetyl-6-methoxynaphthalene (5.57 g, 27.8 mmol) was added in one portion, and stirring was continued for 20 hours. The mixture was cooled in an ice-water bath and poured into a cold water/ethyl acetate mixture (300 mL each). After thorough mixing, the layers were separated, and the water layer was extracted twice with 225 mL of ethyl acetate. Organic extracts were combined, dried, and evaporated to give a yellow solid. Recrystallization from ethanol afforded 3.67 g (64%) of 2-acetyl-6-(dimethylamino)naphthalene (ADMAN) as a yellow solid, melting at 153.5-155° C.: 1H NMR (CDCl3, TMS) δ2.67 (s, 3H, COCH3), 3.15 (s, 6H, N(CH3)2), 6.87 (d, 1H, H-5), 7.17 (dd, 1H, H-7), 7.63 (d, 1H, H-4),7.80 (d, 1H, H-8), 7.92 (dd, 1H, H-3), 8.32 (bs, 1H, H-1). J1,3=2.3 Hz, J3,4=8.7 Hz, J5,7=2.4 Hz, J7,8=9.3 Hz. MS (M+) 213: found: 213. Anal. Calcd for C14H15NO: C, 78.84; H, 7.09; N, 6.57. Found C, 78.96; H, 7.10; N, 6.45.
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Synthesis routes and methods II

Procedure details

45.3 Ml of p-xylene and 8.2 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 16 hours under stirring at room temperature and then it is worked as in example 1 obtaining 42.8 g of product with a yield equal to 87.3% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Synthesis routes and methods III

Procedure details

80 Ml of anisole and 18 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 24 hours under stirring at room temperature and then it is worked as in example 1 obtaining 38.5 g of product with a yield equal to 78.5% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Synthesis routes and methods IV

Procedure details

57 Ml of tert-butylbenzene and 8.2 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 16 hours under stirring at room temperature and then it is worked as in example 1 obtaining 41.8 g of product with a yield equal to 85.3% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-acetyl-6-methoxynaphthalene in pharmaceutical synthesis?

A: 2-Acetyl-6-methoxynaphthalene serves as a crucial precursor in the synthesis of (S)-naproxen [, ]. This particular isomer of naproxen exhibits desired pharmacological activity, making the selective synthesis of 2-acetyl-6-methoxynaphthalene a key step in pharmaceutical production.

Q2: What are the primary methods for synthesizing 2-acetyl-6-methoxynaphthalene?

A: The Friedel-Crafts acylation of 2-methoxynaphthalene stands out as a prominent method [, , , , ]. This reaction typically employs acetic anhydride or acetic chloride as the acylating agent in the presence of a catalyst.

Q3: What role do zeolites play in the synthesis of 2-acetyl-6-methoxynaphthalene?

A: Zeolites, particularly HBEA zeolites with specific Si/Al ratios, act as effective catalysts in the acylation reaction [, , , , , , ]. The choice of zeolite influences the selectivity towards the desired 2-acetyl-6-methoxynaphthalene isomer [, ].

Q4: How does the structure of the zeolite affect the selectivity of the reaction?

A: The pore size and structure of the zeolite influence the diffusion rates of different isomers within the catalyst. For instance, zeolite Beta and ITQ-7, with slightly differing pore sizes, demonstrate variations in selectivity towards 2-acetyl-6-methoxynaphthalene []. Smaller pores can enhance the selectivity towards the desired isomer by restricting the formation of larger isomers.

Q5: Can the selectivity of the reaction be further enhanced?

A: Research suggests that modifying zeolite Beta through phosphate treatment can enhance both the activity and shape selectivity of the catalyst []. This modification leads to pore narrowing and the creation of new acid sites, favoring the formation of 2-acetyl-6-methoxynaphthalene.

Q6: What challenges are associated with using zeolites as catalysts?

A: A significant challenge is the potential for deactivation of the catalyst due to coke formation []. This can be mitigated by optimizing reaction parameters, such as temperature and reagent concentration.

Q7: Are there alternative catalysts for this acylation reaction?

A: Research explores aluminated mesoporous materials, specifically Al-MCM-48, as potential catalysts [, ]. These materials exhibit high surface areas and well-defined pore sizes, showing promising activity and selectivity in the acylation of 2-methoxynaphthalene.

Q8: How does the choice of solvent impact the acylation reaction?

A: Studies on Al-MCM-48 catalysts demonstrate that solvent polarity significantly influences both the conversion rate of 2-methoxynaphthalene and the selectivity towards 2-acetyl-6-methoxynaphthalene [, ]. Polar solvents, like nitrobenzene, generally yield better results compared to non-polar solvents.

Q9: What spectroscopic techniques are employed to characterize 2-acetyl-6-methoxynaphthalene?

A: Common techniques include Fourier Transform Infrared Spectroscopy (FTIR), 1H NMR, and UV-Vis spectroscopy [, ]. These methods provide insights into the compound's structure, purity, and interactions with other molecules.

Q10: Can computational methods contribute to understanding this reaction?

A: Computer-aided solvent scanning, utilizing the UNIFAC method, can predict suitable solvents for separating 2-acetyl-6-methoxynaphthalene from reaction mixtures []. This approach streamlines solvent selection for efficient purification processes.

Q11: What are the applications of 2-acetyl-6-methoxynaphthalene beyond naproxen synthesis?

A: While primarily known for its role in naproxen production, research highlights its use as a starting material in the electrochemical synthesis of 2-(6-methoxy-2-naphthayl)propenoic acid []. This compound serves as another important intermediate in the pharmaceutical industry.

Q12: Can you elaborate on the isomerization of 1-acetyl-2-methoxynaphthalene, another product of the acylation reaction?

A: Research indicates that in the presence of HBEA zeolite, 1-acetyl-2-methoxynaphthalene can isomerize to 2-acetyl-6-methoxynaphthalene []. This isomerization is significantly accelerated in the presence of 2-methoxynaphthalene, suggesting an intermolecular transacylation mechanism.

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